5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole
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Overview
Description
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is a heterocyclic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole ring.
Formation of the isoxazole ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often employing metal catalysts such as copper (I) or ruthenium (II).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: It is used in molecular docking studies to explore its binding affinity to various biological targets, such as human estrogen alpha receptor.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new drugs with antimicrobial, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity. This interaction is facilitated by the compound’s fluorinated pyrazole moiety, which enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole structure but differs in the substitution pattern on the phenyl ring.
1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom further enhances its stability and binding affinity in biological systems .
Properties
CAS No. |
651728-00-6 |
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Molecular Formula |
C16H10FN3O |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
5-fluoro-3-(1-phenylpyrazol-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C16H10FN3O/c17-12-6-7-15-14(8-12)16(19-21-15)11-9-18-20(10-11)13-4-2-1-3-5-13/h1-10H |
InChI Key |
UCWGRRBYLCMQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NOC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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